N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. This particular compound is characterized by the presence of two furan rings attached to a diethyl chain, along with a carboxamide functional group. The structural complexity of N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound has been referenced in various scientific literature and patents, indicating its relevance in ongoing research related to organic synthesis and medicinal applications. Notably, it has been associated with studies focusing on the synthesis of isoxazole derivatives and their biological activities, including their role as agonists in Wnt signaling pathways .
N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide can be classified as:
The synthesis of N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide typically involves several key steps:
The synthetic route may utilize various techniques such as:
Key molecular data includes:
N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions to optimize yield and minimize side products. Techniques such as High Performance Liquid Chromatography (HPLC) are often employed to monitor reaction progress and purity.
The mechanism by which N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide exerts its biological effects may involve:
Research indicates that compounds within this class can exhibit significant biological activity, including antitumor and antimicrobial properties .
N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide is typically characterized by:
Key chemical properties include:
N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide has potential applications in various fields:
The strategic fusion of isoxazole and furan heterocycles in N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide exemplifies contemporary approaches to privileged scaffold hybridization. Isoxazole, a nitrogen-oxygen heterocycle, is extensively validated in drug design for its diverse bioactivity profile, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties [1]. Its presence in clinical agents like the antibiotic sulfamethoxazole and the immunosuppressant leflunomide underscores its pharmacological relevance [1] [3]. Concurrently, the furan ring, an oxygen-containing heterocycle, contributes to ligand-receptor interactions in cardiovascular and anticancer therapeutics, particularly through urotensin-II receptor antagonism or vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition [4] [7].
The molecular architecture of this hybrid compound integrates three critical elements:
This design intentionally exploits complementary electronic profiles: The electron-deficient isoxazole (σₘ = 0.63 for 3-methylisoxazole) contrasts with the electron-rich furan (σₘ = -0.16), creating an electronic gradient hypothesized to enhance target binding through multipolar interactions [3] [7].
Table 1: Electronic and Physicochemical Properties of Component Heterocycles
Heterocycle | σₘ (Hammett Constant) | Log P (Calculated) | Key Bioactive Roles |
---|---|---|---|
Isoxazole | 0.63 | 0.85 | Antimicrobial scaffold, kinase inhibition, Hsp90 inhibition [1] [5] |
Furan | -0.16 | 1.04 | Urotensin-II antagonism, VEGFR-2 inhibition, neurotransmitter analog [4] [7] |
Bioisosterism governs the structural optimization within this hybrid, adhering to Friedman’s principle of functional equivalence with modified physicochemical properties [2]. The isoxazole ring acts as a multifunctional bioisostere: Its 1,2-azole configuration mimics carboxylic acid or ester groups in spatial and electronic properties, while offering superior metabolic stability compared to more labile functionalities [2]. This is exemplified clinically by tetrazole replacements for carboxylates in angiotensin II antagonists (e.g., losartan), enhancing potency tenfold via optimized hydrogen-bonding topology [2].
In this hybrid:
Table 2: Bioisosteric Relationships in Hybrid Design
Target Property | Classical Bioisostere | Heterocyclic Bioisostere in Hybrid | Advantage |
---|---|---|---|
Carboxylate | Tetrazole | Isoxazole-5-carboxamide | Reduced acidity, enhanced dipole moment, metabolic stability [2] |
Diarylalkyl | 2,2-Diphenylethylamine | 2,2-Di(furan-2-yl)ethylamine | Tuned lipophilicity (predicted ΔLog P = -0.3 vs. diphenyl), retained stacking geometry [4] [5] |
Computational studies provide critical insights into the three-dimensional geometry and electronic landscape of N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide. Density Functional Theory (DFT) optimizations (B3LYP/6-31G* level) reveal:
Table 3: Key Computed Structural Parameters
Structural Feature | Parameter (DFT-Optimized) | Biological Implication |
---|---|---|
Isoxazole N-O bond length | 1.42 Å | Enhanced dipole for H-bond acceptance [3] |
Furan C₂-O-C₅ angle | 108.5° | Increased ring strain vs. benzene, affecting stacking geometry [4] |
Amide-Isoxazole torsion | 12° ± 5° | Conjugation stabilizes planar bioactive conformation [1] |
Furan⋯Carbonyl distance (min.) | 2.3 Å | Potential intramolecular stabilization of extended conformation [5] |
Molecular dynamics (MD) simulations (100 ns, explicit water) further demonstrate persistent hydration of the carboxamide group (occupancy >85%), while furan rings undergo frequent hydrophobic collapse events. This amphiphilicity profile supports membrane permeability (predicted Log P = 2.8) while retaining aqueous solubility (predicted Log S = -3.6) [2] [5]. Docking studies against cancer-related targets like VEGFR-2 or Hsp90—proteins sensitive to diaryl heterocycles—suggest viable binding modes where furan rings occupy hydrophobic subpockets and the isoxazole carboxamide engages catalytic residues (e.g., Asp381 in VEGFR-2), consistent with the bioactivity of vicinal diaryl isoxazole derivatives like luminespib [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1